

Sativex® (Nabiximols): A Technical Guide to its Chemical Composition and Constituent Analysis

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Compound of Interest

Compound Name: Sativex

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Introduction

Sativex® (USAN: nabiximols) is a complex botanical drug product derived from the Cannabis sativa L. plant. It is an oromucosal spray primarily indicated for the symptomatic relief of spasticity in multiple sclerosis.[1][2] Unlike single-molecule pharmaceuticals, **Sativex** is a standardized extract containing a defined quantity of principal active cannabinoids, alongside a wider spectrum of phytochemicals. This guide provides a detailed examination of its chemical composition, the analytical methodologies employed for its characterization, and the key signaling pathways of its primary constituents.

Chemical Composition of Sativex

Sativex is formulated from two distinct extracts of Cannabis sativa, one with high delta-9-tetrahydrocannabinol (THC) content and the other with high cannabidiol (CBD) content.[3] These extracts are combined to produce a final product with a consistent and controlled ratio of these two major cannabinoids.[1]

Active Pharmaceutical Ingredients (APIs)

The primary active components of **Sativex** are THC and CBD, present in an approximate 1:1 ratio.[1] This specific ratio is crucial to its therapeutic effect and tolerability profile, with CBD believed to modulate some of the psychoactive effects of THC.[4][5]

Table 1: Quantitative Composition of Active Cannabinoids in **Sativex**

Constituent	Concentration (mg/mL)	Amount per 100 microlitre spray (mg)
Delta-9-tetrahydrocannabinol (THC)	27	2.7
Cannabidiol (CBD)	25	2.5
Total Cannabinoids	56	-

Source:[3][6][7]

Minor Cannabinoids and Other Phytochemicals

Beyond THC and CBD, **Sativex** contains a range of other minor cannabinoids, terpenes, and flavonoids extracted from the cannabis plant.[8][9] While present in much lower concentrations, these compounds may contribute to the overall therapeutic effect through an "entourage effect." The exact quantitative profile of these minor constituents is proprietary and less commonly detailed in public-domain literature. However, qualitative analyses have identified the presence of compounds such as cannabigerol (CBG), cannabichromene (CBC), and various terpenes.[10]

Inactive Ingredients (Excipients)

The active botanical drug substances in **Sativex** are formulated with several excipients to ensure stability, delivery, and palatability.

Table 2: Inactive Ingredients in **Sativex** Formulation

Excipient	Purpose	Concentration
Ethanol (absolute)	Solvent and preservative	Approximately 50% v/v; up to 0.04 g per spray
Propylene Glycol	Co-solvent	-
Peppermint Oil	Flavoring agent	-

Source:[6][11][12]

Constituent Analysis: Experimental Protocols

The quality and consistency of **Sativex** are ensured through rigorous analytical testing. The primary methods for the quantification of cannabinoids are chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantitative analysis of cannabinoids in cannabis extracts and final drug products due to its ability to separate and quantify these compounds without derivatization.

Exemplary Protocol for HPLC Analysis of Cannabinoids in **Sativex**:

- Sample Preparation:
 - An accurately weighed or measured volume of **Sativex** oral spray is diluted with a suitable organic solvent (e.g., methanol or ethanol) to a known final concentration.
 - The diluted sample is vortexed to ensure homogeneity and may be filtered through a 0.45 µm syringe filter to remove any particulate matter.
- Chromatographic Conditions:
 - Column: A reverse-phase C18 column is typically used.
 - Mobile Phase: A gradient elution is commonly employed, using a mixture of water (often with a modifier like formic acid or ammonium formate) and an organic solvent such as acetonitrile or methanol.
 - Flow Rate: A constant flow rate is maintained (e.g., 1.0 mL/min).
 - Column Temperature: The column is maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.
 - Injection Volume: A small, precise volume of the prepared sample is injected (e.g., 10 µL).

- Detection:
 - A Diode Array Detector (DAD) or a UV-Vis detector is used, with monitoring at specific wavelengths (e.g., 228 nm) where cannabinoids exhibit strong absorbance.
- Quantification:
 - External calibration curves are generated using certified reference standards of THC, CBD, and other cannabinoids of interest at various concentrations.
 - The peak areas of the cannabinoids in the sample chromatogram are compared to the calibration curves to determine their concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for cannabinoid analysis, often used for its high sensitivity and specificity, particularly in bioanalysis of bodily fluids.^[13] For the analysis of the drug product, it's important to note that the high temperatures of the GC inlet can cause decarboxylation of acidic cannabinoids (e.g., THCA to THC). However, since **Sativex** is a processed extract, the cannabinoids are predominantly in their neutral forms.

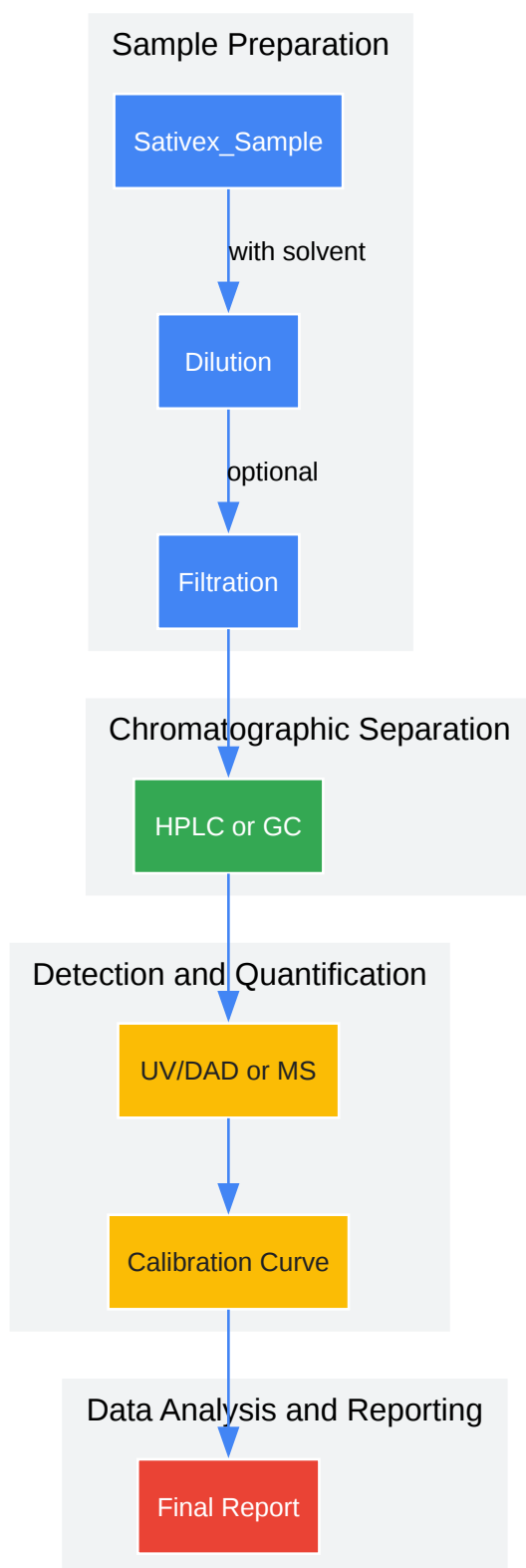
Exemplary Protocol for GC-MS Analysis:

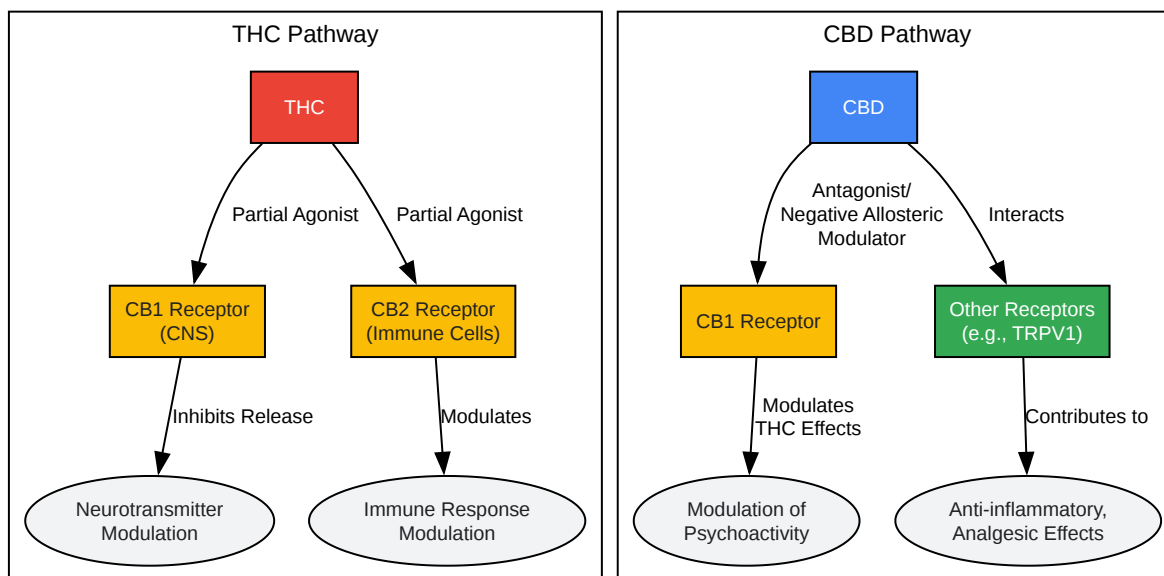
- Sample Preparation and Derivatization:
 - Similar to HPLC, the **Sativex** sample is diluted in an appropriate solvent.
 - For enhanced volatility and chromatographic peak shape, cannabinoids are often derivatized, for example, by silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
- GC Conditions:
 - Column: A non-polar capillary column (e.g., HP-5MS) is typically used.
 - Carrier Gas: Helium at a constant flow rate.
 - Inlet Temperature: A high temperature is used to ensure rapid volatilization of the sample.

- Oven Temperature Program: A temperature gradient is applied to the oven to separate the different cannabinoids based on their boiling points and interaction with the stationary phase.
- MS Conditions:
 - Ionization: Electron Ionization (EI) is commonly used.
 - Mass Analyzer: A quadrupole or ion trap mass analyzer.
 - Detection Mode: The analysis can be performed in full scan mode to identify unknown compounds or in Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity in quantifying known target analytes.
- Quantification:
 - Quantification is typically achieved using an internal standard and by comparing the response of the target analyte to a calibration curve generated from certified reference standards.

Visualizations: Diagrams of Structures, Workflows, and Pathways

Chemical Structures of Primary Cannabinoids





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